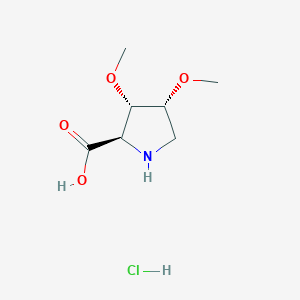

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

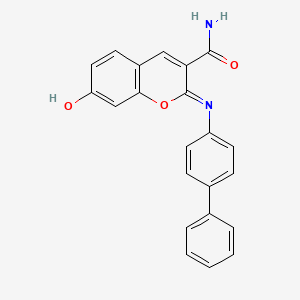

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride, also known as DMPH, is a chiral building block that has gained significant attention in the field of organic chemistry due to its versatile applications. DMPH is used in the synthesis of various important compounds such as chiral amino alcohols, chiral lactams, and other biologically active molecules.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

The compound plays a critical role in the synthesis of complex molecules and the study of molecular interactions. For instance, it is used in the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, demonstrating its utility in generating compounds with specific conformational structures which have implications in biochemical research (C. Burgos et al., 1992)[https://consensus.app/papers/synthesis-biochemical-study-burgos/900efdf831885e7f9d7793abcd2377ef/?utm_source=chatgpt]. Additionally, its involvement in the photochemical dimerization of 2-aminopyridines and 2-pyridones underlines its importance in the formation of complex dimer structures through ultraviolet irradiation, offering insights into the manipulation of molecular configurations for various applications (E. Taylor & R. O. Kan, 1963)[https://consensus.app/papers/dimerization-2aminopyridines-2pyridones-taylor/886cdcd3d73f5719b385fafbad80f025/?utm_source=chatgpt].

Coordination Chemistry and Framework Structures

In coordination chemistry, the compound contributes to the development of metal-organic framework structures, showcasing its versatility in creating intricate networks for potential use in catalysis, storage, and separation technologies. Notably, it helps form 3D structures in coordination polymers of Ce(III) and Pr(III) with pyridine-2,6-dicarboxylic acid, highlighting the coexistence of water dimer and hexamer clusters within these frameworks (S. Ghosh & P. K. Bharadwaj, 2003)[https://consensus.app/papers/coexistence-water-dimer-hexamer-clusters-framework-ghosh/12b3f66176dc5d379e90d532e5ff844e/?utm_source=chatgpt]. This indicates its role in influencing the structural and functional aspects of coordination compounds.

Molecular Recognition and Self-Assembly

The compound's utility extends to molecular recognition and self-assembly processes, where it aids in the formation of hydrogen-bonded structures and complexes with significant stability. This is evident in studies involving the synthesis of N-alkyl-3-hydroxy-2(1H)-pyridinones and their iron(III) coordination complexes, demonstrating the compound's capacity to engage in complex formation with metal ions, thus impacting the design of new materials with specific properties (R. Scarrow & K. Raymond, 1988)[https://consensus.app/papers/synthesis-nalkyl3hydroxy21hpyridinones-coordination-scarrow/c3af028695f951e39b46d63ff3f0edee/?utm_source=chatgpt].

Propiedades

IUPAC Name |

(2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-4-3-8-5(7(9)10)6(4)12-2;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRUVMFQSVTLNL-RWOHWRPJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNC(C1OC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CN[C@H]([C@@H]1OC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2712383.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712390.png)

![1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2712391.png)

![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)

![5-[(4-chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2712394.png)

![Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2712395.png)